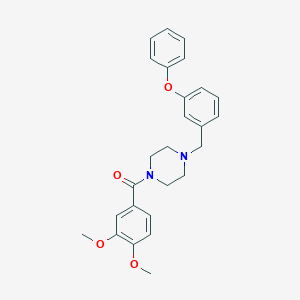![molecular formula C20H24N2O5S B247853 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247853.png)
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as R1487, is a chemical compound that has been studied for its potential in pharmaceutical applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biological properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it has been suggested that it may act as a kinase inhibitor. In the study by Li et al. on human leukemia cells, this compound was found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In the study on Alzheimer's disease, this compound was found to inhibit the activity of glycogen synthase kinase-3β, which is involved in the phosphorylation of tau protein.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its potential as a cancer and Alzheimer's disease treatment, this compound has also been found to have anti-inflammatory and analgesic effects. In a study by Zhang et al., this compound was found to reduce the production of inflammatory cytokines in mice with lipopolysaccharide-induced acute lung injury. In another study by Zhang et al., this compound was found to have analgesic effects in a mouse model of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and stability. This compound is a white solid that is easy to handle and store. However, one limitation of using this compound in lab experiments is its low solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One direction is to further investigate its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for other diseases such as Alzheimer's disease and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects.
Synthesemethoden
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3,5-dimethoxyphenyl)-2-(4-methylphenylsulfonyl)ethanone with piperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid with a melting point of 184-186°C.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential in treating various diseases such as cancer and Alzheimer's disease. In a study conducted by Li et al., this compound was found to inhibit the growth of human leukemia cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. showed that this compound was able to reduce the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Eigenschaften
Molekularformel |
C20H24N2O5S |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O5S/c1-15-4-6-19(7-5-15)28(24,25)22-10-8-21(9-11-22)20(23)16-12-17(26-2)14-18(13-16)27-3/h4-7,12-14H,8-11H2,1-3H3 |
InChI-Schlüssel |
KZWGWCCDCVBYMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247770.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247772.png)

![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247774.png)

![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)